Cas no 96556-05-7 (1,4,7-Trimethyl-1,4,7-triazonane)

1,4,7-Trimethyl-1,4,7-triazonane structure
96556-05-7 structure
Nome do Produto:1,4,7-Trimethyl-1,4,7-triazonane
N.o CAS:96556-05-7
MF:C9H21N3
MW:171.283141851425
MDL:MFCD00012359
CID:803561
PubChem ID:87557918

1,4,7-Trimethyl-1,4,7-triazonane Propriedades químicas e físicas

Nomes e Identificadores

    • 1,4,7-Trimethyl-1,4,7-triazonane
    • 1,4,7-Trimethyl-1,4,7-triazacyclononane (stabilized with NaHCO3)
    • 1,4,7-Trimethyl-1,4,7-triazacyclononane
    • Octahydro-1,4,7-trimethyl-1H-1,4,7-triazonine (stabilized with NaHCO3)
    • Octahydro-1,4,7-Trimethyl-1H-1,4,7-Triazonine
    • Octahydro-1,4,7-trimethyl-1H-1,4,7-triazonine (ACI)
    • N,N′,N′′-Trimethyl-1,4,7-triazacyclononane
    • TMTAN
    • MDL: MFCD00012359
    • Inchi: 1S/C9H21N3/c1-10-4-6-11(2)8-9-12(3)7-5-10/h4-9H2,1-3H3
    • Chave InChI: WLDGDTPNAKWAIR-UHFFFAOYSA-N
    • SMILES: N1(CCN(C)CCN(C)CC1)C

Propriedades Computadas

  • Massa Exacta: 171.17400
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 0
  • Contagem de aceitadores de ligações de hidrogénio: 3
  • Contagem de Átomos Pesados: 12
  • Contagem de Ligações Rotativas: 0
  • Complexidade: 91.2
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • Contagem de Tautomeros: nothing
  • Carga de Superfície: 0
  • XLogP3: nothing

Propriedades Experimentais

  • Cor/Forma: Dark brown transparent liquid
  • Densidade: 0.884 g/mL at 25 °C(lit.)
  • Ponto de ebulição: 208 ºC
  • Ponto de Flash: Fahrenheit: 152.6 ° f
    Celsius: 67 ° c
  • Índice de Refracção: n20/D 1.473(lit.)
  • PSA: 9.72000
  • LogP: -0.39090
  • Sensibilidade: moisture sensitive
  • Solubilidade: Not determined

1,4,7-Trimethyl-1,4,7-triazonane Informações de segurança

1,4,7-Trimethyl-1,4,7-triazonane Dados aduaneiros

  • CÓDIGO SH:2933990090
  • Dados aduaneiros:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

1,4,7-Trimethyl-1,4,7-triazonane Preçomais >>

Empresa No. Nome do Produto Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
Ambeed
A418725-25g
1,4,7-Trimethyl-1,4,7-triazonane
96556-05-7 97% (stabilized with NaHCO3)
25g
$24.0 2025-02-20
TRC
T798193-500mg
1,4,7-Trimethyl-1,4,7-triazacyclononane
96556-05-7
500mg
$ 81.00 2023-09-05
Apollo Scientific
OR943247-100g
1,4,7-Trimethyl-1,4,7-triazacyclononane
96556-05-7 98%
100g
£380.00 2023-08-31
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T45340-25g
1,4,7-Trimethyl-1,4,7-triazonane
96556-05-7 95%
25g
¥161.0 2024-07-15
Apollo Scientific
OR943247-1g
1,4,7-Trimethyl-1,4,7-triazacyclononane
96556-05-7 95%
1g
£130.00 2022-02-24
eNovation Chemicals LLC
D660655-10g
1,4,7-TRIMETHYL-1,4,7-TRIAZACYCLONONANE
96556-05-7 95%
10g
$300 2024-06-05
abcr
AB123784-10 g
1,4,7-Trimethyl-1,4,7-triazacyclononane, 95%; .
96556-05-7 95%
10g
€113.40 2023-01-30
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T45340-5g
1,4,7-Trimethyl-1,4,7-triazonane
96556-05-7 95%
5g
¥34.0 2024-07-15
Ambeed
A418725-1g
1,4,7-Trimethyl-1,4,7-triazonane
96556-05-7 97% (stabilized with NaHCO3)
1g
$9.0 2025-02-20
Chemenu
CM121869-25g
1,4,7-Trimethyl-1,4,7-triazacyclononane
96556-05-7 95%
25g
$243 2021-08-06

1,4,7-Trimethyl-1,4,7-triazonane Método de produção

Método de produção 1

Condições de reacção
1.1 Reagents: Formic-d acid-d Solvents: Water-d2 ;  25 h, reflux; reflux → 0 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 10, 0 °C
Referência
Structures, spectroscopic properties, and dioxygen reactivity of 5- and 6-coordinate nonheme iron(II) complexes: A combined enzyme/model study of thiol dioxygenases
Gordon, Jesse B. ; McGale, Jeremy P. ; Prendergast, Joshua R.; Shirani-Sarmazeh, Zahra; Siegler, Maxime A.; et al, Journal of the American Chemical Society, 2018, 140(44), 14807-14822

Método de produção 2

Condições de reacção
1.1 Reagents: Sulfuric acid Solvents: Water
1.2 Reagents: Sodium hydroxide Solvents: Water
1.3 Reagents: Formic acid
1.4 Solvents: Hexane
Referência
Synthesis of 1,4,7-triazacyclononane derivatives
, World Intellectual Property Organization, , ,

Método de produção 3

Condições de reacção
1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ;  16 h, reflux
Referência
Well-Defined Iron Complexes as Efficient Catalysts for "Green" Atom-Transfer Radical Polymerization of Styrene, Methyl Methacrylate, and Butyl Acrylate with Low Catalyst Loadings and Catalyst Recycling
Nakanishi, So-ichiro; Kawamura, Mitsunobu; Kai, Hidetomo; Jin, Ren-Hua; Sunada, Yusuke; et al, Chemistry - A European Journal, 2014, 20(19), 5802-5814

Método de produção 4

Condições de reacção
1.1 Reagents: Sulfuric acid Solvents: Water ;  5 - 6 h, 140 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 7, 140 °C
1.3 Reagents: Formic acid ;  12 - 15 h, 101 °C; 101 °C → rt
1.4 Reagents: Sodium hydroxide Solvents: Water ;  pH 14, rt
1.5 Solvents: Chloroform ;  5 - 10 min, rt
Referência
Manganese Triazacyclononane Oxidation Catalysts Grafted under Reaction Conditions on Solid Cocatalytic Supports
Schoenfeldt, Nicholas J.; Ni, Zhenjuan; Korinda, Andrew W.; Meyer, Randall J.; Notestein, Justin M., Journal of the American Chemical Society, 2011, 133(46), 18684-18695

Método de produção 5

Condições de reacção
1.1 Reagents: Sulfuric acid Solvents: Water ;  6 h, 140 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 7
1.3 Reagents: Formaldehyde Solvents: Water ;  15 h, 101 °C; 101 °C → rt
1.4 Reagents: Sodium hydroxide Solvents: Chloroform ;  10 min, pH 14, rt
Referência
Catalyst structure and substituent effects on epoxidation of styrenics with immobilized Mn(tmtacn) complexes
Ignacio-de Leon, Patricia Anne A.; Contreras, Christian A.; Thornburg, Nicholas E.; Thompson, Anthony B.; Notestein, Justin M., Applied Catalysis, 2016, 511, 78-86

Método de produção 6

Condições de reacção
1.1 Reagents: Sulfuric acid Solvents: Water ;  rt; 15 min, 140 °C; 6 h, 140 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  rt → 0 °C; 45 min, 0 °C
1.3 Reagents: Formic acid Solvents: Water ;  0 °C; 0 °C → 90 °C; 14 h, 90 °C; 90 °C → 0 °C
1.4 Reagents: Sodium hydroxide Solvents: Water ;  35 min
Referência
Improved synthesis of 1,4,7-trizacyclononane
, India, , ,

Método de produção 7

Condições de reacção
1.1 Reagents: Sulfuric acid ;  5 - 6 h, 140 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 7
1.3 Reagents: Formic acid ;  12 - 15 h, 101 °C; 101 °C → rt
1.4 Reagents: Sodium hydroxide Solvents: Water ;  pH 14, rt
Referência
A heterogeneous, selective oxidation catalyst based on Mn triazacyclononane grafted under reaction conditions
Schoenfeldt, Nicholas J.; Korinda, Andrew W.; Notestein, Justin M., Chemical Communications (Cambridge, 2010, 46(10), 1640-1642

Método de produção 8

Condições de reacção
1.1 Reagents: Sulfuric acid Solvents: Water ;  rt → 100 °C; 3 h, 95 - 100 °C; 100 °C → 70 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  6 h, 80 - 90 °C; 90 °C → 60 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ;  pH 12 - 13
Referência
Method for preparing ligand for catalyst for bleaching paper pulp and fabric
, China, , ,

Método de produção 9

Condições de reacção
1.1 Reagents: Sulfuric acid ;  10 min, 180 °C; 180 °C → rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  neutralized, cooled
1.3 Reagents: Formic acid Solvents: Water ;  20 min, cooled; 24 h, reflux
1.4 Reagents: Sodium hydroxide Solvents: Water ;  pH 12
Referência
Low-temperature bleaching of cotton fabric with a binuclear manganese complex of 1,4,7-trimethyl-1,4,7-triazacyclononane as catalyst for hydrogen peroxide
Qin, Xinbo; Song, Min; Ma, Hui; Yin, Chong; Zhong, Yi; et al, Coloration Technology, 2012, 128(5), 410-415

Método de produção 10

Condições de reacção
1.1 Reagents: Sodium hydroxide Solvents: Water ;  pH 8
1.2 Reagents: Sodium hydroxide Solvents: Water ;  24 h, pH 1 - 2, reflux; reflux → rt
1.3 Reagents: Sodium hydroxide Solvents: Water ;  pH 12
Referência
Non-redox metal ions accelerated oxygen atom transfer by Mn-Me3tacn complex with H2O2 as oxygen resource
Lv, Zhanao; Choe, Cholho; Wu, Yunfeng; Wang, Haibin; Chen, Zhuqi; et al, Molecular Catalysis, 2018, 448, 46-52

Método de produção 11

Condições de reacção
1.1 Reagents: Sulfuric acid ;  20 min, rt → 200 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  neutralized, cooled
1.3 Reagents: Formic acid Solvents: Water ;  24 h, rt → 100 °C
Referência
Method for preparing 1,4,7-trimethyl-1,4,7-triazacyclononane useful for producing a ligand of low-temperature bleaching catalyst
, China, , ,

1,4,7-Trimethyl-1,4,7-triazonane Raw materials

1,4,7-Trimethyl-1,4,7-triazonane Preparation Products

1,4,7-Trimethyl-1,4,7-triazonane Literatura Relacionada

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Suzhou Senfeida Chemical Co., Ltd
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Amadis Chemical Company Limited
(CAS:96556-05-7)1,4,7-Trimethyl-1,4,7-triazonane
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